N-cyclobutyl-2-nitrobenzenesulfonamide
Description
N-Cyclobutyl-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a nitro group at the 2-position of the benzene ring and a cyclobutyl substituent on the sulfonamide nitrogen. Sulfonamides are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and bioactivity.
Properties
CAS No. |
716316-26-6 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-cyclobutyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c13-12(14)9-6-1-2-7-10(9)17(15,16)11-8-4-3-5-8/h1-2,6-8,11H,3-5H2 |
InChI Key |
JOLGPSZHNCIGDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional attributes of N-cyclobutyl-2-nitrobenzenesulfonamide are best contextualized against analogs with varying substituents or nitro group positions. Below is a detailed analysis:
Substituent Effects on Physical and Chemical Properties
N-Ethyl-2-Nitrobenzenesulfonamide (CAS 23530-40-7)
- Substituent : Ethyl group (linear alkyl).
- Key Differences : The ethyl group lacks the steric strain of cyclobutyl, leading to higher conformational flexibility. A patent application highlights its synthesis via an optimized industrial process involving sulfonation and amidation, suggesting scalability advantages over cyclobutyl derivatives .
- Similarity Score : 0.75 (moderate structural overlap) .
N-(2-Chlorophenyl)-2-Nitrobenzenesulfonamide
- Substituent : 2-Chlorophenyl (aromatic, electron-withdrawing).
- Key Differences : The chloro group enhances electron-withdrawing effects, increasing sulfonamide acidity. Crystallographic studies reveal a planar sulfonamide moiety with intermolecular hydrogen bonding, stabilizing the crystal lattice . Cyclobutyl derivatives may exhibit reduced crystallinity due to steric hindrance.
4-Amino-3-Nitrobenzenesulfonamide (CAS 2360-19-2)
- Substituent: Amino and nitro groups at 4- and 3-positions, respectively.
- Key Differences: The 3-nitro/4-amino configuration creates a push-pull electronic system, enhancing solubility in polar solvents. This contrasts with 2-nitro derivatives, where resonance effects are less pronounced .
Nitro Group Position and Electronic Effects
- 2-Nitro vs. 3-Nitro Isomers: 2-Nitro Derivatives (e.g., this compound): The nitro group at the 2-position directs electron density away from the sulfonamide moiety, increasing electrophilicity.
Structural Similarity Analysis
A computational similarity assessment () ranks analogs based on structural overlap:
| Compound | Similarity Score | Notable Features |
|---|---|---|
| This compound | 1.00 (Reference) | High steric strain, moderate solubility |
| CAS 6325-93-5 | 0.84 | Unspecified substituent; high similarity |
| CAS 2360-19-2 | 0.80 | 3-Nitro, 4-amino substitution |
| N-Ethyl-2-nitrobenzenesulfonamide | 0.75 | Flexible alkyl chain, industrial synthesis |
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